Fosfructose-2-13C (sodium)

Description

Significance of 13C Isotopes in Metabolic Studies

Among the stable isotopes used in metabolic research, carbon-13 (¹³C) holds a prominent position. Carbon is the backbone of all major biomolecules, including carbohydrates, lipids, proteins, and nucleic acids. By introducing ¹³C-labeled substrates into a biological system, researchers can track the incorporation of these carbon atoms into a multitude of downstream metabolites. nih.gov This allows for the detailed elucidation of central carbon metabolism, the core set of pathways responsible for energy production and the synthesis of cellular building blocks. frontiersin.orgresearchgate.net The analysis of the distribution of ¹³C in various metabolites, known as isotopomer analysis, provides a wealth of information about the activity of different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Role of Labeled Carbohydrates in Understanding Central Carbon Metabolism

Labeled carbohydrates, particularly ¹³C-labeled glucose and its derivatives, are fundamental tools for probing central carbon metabolism. nih.gov Glucose is the primary fuel source for most organisms, and by tracing its labeled carbons, scientists can quantify the flux through glycolysis and the PPP. nih.gov The specific position of the ¹³C label on the carbohydrate molecule is crucial, as different labeling patterns can provide distinct insights into metabolic branching and pathway utilization. For instance, the fate of the C1 and C2 carbons of glucose can differentiate between the glycolytic and PPP pathways. nih.gov This level of detail is critical for understanding metabolic reprogramming in various diseases, most notably in cancer, where altered glucose metabolism is a key hallmark. frontiersin.org

Specific Context of Fosfructose-2-13C (sodium) as a Research Probe

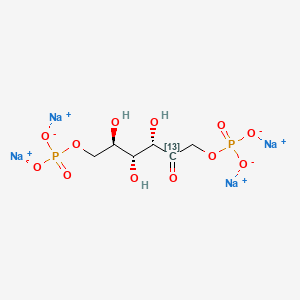

Fosfructose-2-¹³C (sodium), chemically known as D-Fructose-2-¹³C 1,6-bisphosphate tetrasodium (B8768297) salt, is a specifically labeled carbohydrate designed for advanced metabolic research. As an isotopologue of a key glycolytic intermediate, fructose-1,6-bisphosphate, this compound allows for the precise tracking of the C2 carbon of the fructose (B13574) moiety as it moves through glycolysis and connected pathways. khanacademy.orgcusabio.com

The strategic placement of the ¹³C label at the C2 position offers a unique window into specific enzymatic reactions. When fructose-1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740), it forms two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The C2 of fructose-1,6-bisphosphate becomes the C2 of DHAP. By following the ¹³C label from Fosfructose-2-¹³C, researchers can investigate the kinetics of aldolase and triose-phosphate isomerase, the enzyme that interconverts DHAP and G3P.

One particularly innovative application of this compound is in hyperpolarized ¹³C magnetic resonance imaging. A study highlighted the use of hyperpolarized [2-¹³C]-fructose for in vivo metabolic imaging. snmjournals.org Hyperpolarization dramatically increases the NMR signal, enabling real-time, non-invasive monitoring of metabolic fluxes in living organisms. The use of Fosfructose-2-¹³C in such advanced imaging techniques holds immense potential for diagnosing and monitoring diseases characterized by altered metabolic states.

The table below illustrates the expected labeling pattern of key downstream metabolites when a biological system is supplied with Fosfructose-2-¹³C (sodium). This demonstrates its utility in distinguishing metabolic pathways.

| Metabolite | Expected ¹³C Labeling Position | Pathway Indicated |

| Dihydroxyacetone Phosphate (DHAP) | C2 | Glycolysis |

| Glyceraldehyde-3-Phosphate (G3P) | C2 | Glycolysis (after isomerization) |

| Lactate (B86563) | C2 | Glycolysis/Fermentation |

| Alanine | C2 | Transamination from Pyruvate (B1213749) |

| Citrate (B86180) | C4 | TCA Cycle (first turn) |

This table represents the primary labeling patterns expected from the metabolism of Fosfructose-2-¹³C. The actual distribution can be more complex due to metabolic cycling and pathway reversibility.

Further detailed research findings using Fosfructose-2-¹³C (sodium) are anticipated to provide more granular insights into the intricate regulation of central carbon metabolism. The ability to precisely track the fate of the C2 carbon of fructose-1,6-bisphosphate is a valuable asset in the quest to understand and ultimately manipulate cellular metabolism for therapeutic benefit.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10Na4O12P2 |

|---|---|

Molecular Weight |

429.04 g/mol |

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;; |

InChI Key |

MVVGIYXOFMNDCF-PMPUIEPHSA-J |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic and Biosynthetic Methodologies for Fosfructose 2 13c Sodium

Chemical Synthesis Approaches for Positional ¹³C Labeling

The general strategy involves the use of protecting groups to shield reactive hydroxyl groups, allowing for phosphorylation at specific sites. The synthesis would likely commence with a fructose (B13574) derivative or a suitable precursor where the C-2 position is either pre-labeled with ¹³C or is amenable to the introduction of a ¹³C-containing functional group.

A hypothetical synthetic route could involve:

Protection: Selective protection of the hydroxyl groups on the fructose backbone, leaving the C-2 and C-6 hydroxyls accessible for phosphorylation. This often involves a series of protection and deprotection steps to achieve the desired regioselectivity.

Phosphorylation: Stepwise phosphorylation of the C-6 and C-2 positions. Specific phosphorylating agents and catalysts are employed to introduce the phosphate (B84403) moieties.

Deprotection: Removal of the protecting groups to yield the final Fructose-2,6-bisphosphate [2-¹³C] molecule.

Salt Formation: Conversion to the sodium salt form to enhance stability and solubility.

| Aspect | Chemical Synthesis | Enzymatic Synthesis |

| Specificity | High control over label position through protecting group chemistry. | High specificity due to enzyme's catalytic site; depends on labeled precursor. |

| Complexity | Multi-step, often requiring complex protection/deprotection schemes. | Often fewer steps, can be performed in a "one-pot" reaction. nih.gov |

| Yield | Can be variable and lower due to the number of steps. | Can achieve good yields with optimized reaction conditions. nih.gov |

| Reagents | Requires organic solvents, catalysts, and protecting group reagents. | Uses enzymes, cofactors, and aqueous buffers under physiological conditions. |

| Stereoselectivity | May require chiral resolutions or stereospecific starting materials. | Inherently stereospecific due to the nature of enzymes. epa.gov |

Enzymatic Synthesis and Isotopic Labeling Strategies

Enzymatic synthesis provides a highly specific and efficient alternative for preparing ¹³C-labeled fructose phosphates. nih.gov This approach leverages the inherent specificity of enzymes in the glycolytic and related pathways to catalyze the desired phosphorylation and isomerization reactions.

A common strategy involves a "one-pot" incubation where a ¹³C-labeled precursor is converted into the target molecule through a series of coupled enzymatic reactions. nih.gov To synthesize Fructose-2,6-bisphosphate [2-¹³C], a potential pathway would utilize the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB). The kinase domain of this enzyme specifically phosphorylates fructose-6-phosphate (B1210287) at the C-2 position.

The synthesis can be designed as follows:

Precursor Synthesis: The substrate, fructose-6-phosphate labeled at the C-2 position ([2-¹³C]F6P), is required. This can be generated enzymatically from a commercially available labeled precursor, such as [2-¹³C]glucose. The enzymes hexokinase and phosphoglucose (B3042753) isomerase can convert [2-¹³C]glucose into [2-¹³C]F6P.

Kinase Reaction: The [2-¹³C]F6P is then incubated with the PFKFB enzyme and a phosphate donor, typically ATP. The 6-phosphofructo-2-kinase activity of the enzyme transfers a phosphate group to the C-2 hydroxyl of the fructose-6-phosphate substrate, yielding Fructose-2,6-bisphosphate [2-¹³C]. nih.gov

This biosynthetic method is advantageous due to its high stereospecificity and its operation under mild, aqueous conditions, which minimizes the risk of side reactions and degradation of the sugar phosphate. nih.gov

Purification Techniques for Isotopic Purity and Enrichment

Following synthesis, the Fructose-2,6-bisphosphate [2-¹³C] must be purified from the reaction mixture, which may contain unreacted substrates, enzymes, cofactors, and potential byproducts. The high polarity and ionic nature of sugar bisphosphates necessitate specific chromatographic techniques for effective separation.

| Purification Technique | Principle of Separation | Application Notes |

| Ion-Exchange Chromatography (IEC) | Separates molecules based on their net charge. Anion-exchange is used for negatively charged sugar phosphates. | Highly effective for separating mono- and bis-phosphorylated sugars from uncharged or less charged species. Elution is typically achieved with a salt gradient. |

| High-Performance Liquid Chromatography (HPLC) | Utilizes high pressure to pass the sample through a column packed with stationary phase material for high-resolution separation. | Reversed-phase (RP) HPLC can be used, often with derivatization or ion-pairing agents. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for highly polar compounds like sugar phosphates. rsc.org |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume (size). | Useful for removing high molecular weight components like enzymes from the final product. nih.gov |

A combination of these techniques is often employed to achieve high chemical and isotopic purity. For instance, an initial separation by ion-exchange chromatography might be followed by a final polishing step using HPLC to ensure the removal of any closely related isomers or impurities. acs.org

Analytical Verification of Labeling Pattern and Isotopic Enrichment

The final and most critical stage is the analytical verification of the synthesized compound. This process confirms that the ¹³C label is at the correct C-2 position and determines the isotopic enrichment, which is the percentage of molecules that contain the ¹³C isotope. The two primary analytical methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

NMR spectroscopy is the definitive method for determining the precise location of an isotopic label within a molecule. wikipedia.orgnih.gov In ¹³C NMR, the signal from the enriched ¹³C nucleus is significantly enhanced, making it readily distinguishable from the signals of carbons at natural abundance (approximately 1.1%).

For Fructose-2,6-bisphosphate [2-¹³C], the ¹³C NMR spectrum would exhibit a uniquely intense signal corresponding to the C-2 carbon. The chemical shift of this signal provides initial evidence for its identity. researchgate.nethmdb.ca Unambiguous confirmation is achieved by analyzing coupling patterns:

¹³C-¹³C Coupling: Coupling between the labeled C-2 and the adjacent C-1 and C-3 carbons results in splitting of the signals, with coupling constants (J-values) that are characteristic of the bond connectivity.

¹³C-³¹P Coupling: The presence of phosphate groups on C-2 and C-6 will lead to coupling between the C-2 nucleus and the phosphorus (³¹P) nucleus of the attached phosphate group. This provides direct evidence of phosphorylation at the C-2 position.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can further correlate the ¹³C signals with their attached protons, providing a complete structural assignment and confirming the label's position. nih.gov

| Carbon Position | Typical ¹³C Chemical Shift (ppm) | Expected Observation for [2-¹³C] Labeled Sample |

| C1 | ~65 | Signal at natural abundance. |

| C2 | ~105 | Highly intense signal due to ¹³C enrichment. |

| C3 | ~76 | Signal at natural abundance. |

| C4 | ~77 | Signal at natural abundance. |

| C5 | ~83 | Signal at natural abundance. |

| C6 | ~63 | Signal at natural abundance. |

| Approximate chemical shifts for the furanose form of fructose bisphosphate; actual values vary with solvent and pH. |

Mass spectrometry is the primary technique for assessing isotopic purity and enrichment. creative-proteomics.com It separates ions based on their mass-to-charge ratio (m/z). The incorporation of a single ¹³C atom in place of a ¹²C atom increases the molecular weight of the compound by approximately 1.00335 Daltons. nih.gov

High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are capable of resolving the small mass difference between the unlabeled (isotopologue M) and the labeled (isotopologue M+1) compound. nih.gov

The assessment involves:

Mass Detection: The mass spectrum will show a peak for the unlabeled molecule (M) and a peak for the ¹³C-labeled molecule (M+1).

Purity Calculation: The isotopic enrichment is calculated by comparing the relative intensities (peak areas) of the M+1 peak to the sum of the M and M+1 peaks, after correcting for the natural abundance of ¹³C and other isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to first separate the target compound from any impurities before it enters the mass spectrometer, ensuring that the measured isotopic ratio is accurate for the compound of interest. acs.orgacs.org

| Isotopologue | Description | Expected Mass Shift (Da) | Primary Use of Measurement |

| M | Unlabeled Fructose-2,6-bisphosphate | 0 (Reference Mass) | Represents the amount of unlabeled impurity. |

| M+1 | Singly ¹³C-labeled Fructose-2,6-bisphosphate | +1.00335 | Represents the desired labeled product; its intensity is used to calculate enrichment. |

| M+2, M+3, etc. | Molecules with multiple heavy isotopes (natural abundance) | +2, +3, etc. | Used in correction algorithms for accurate enrichment calculation. |

Applications in Metabolic Pathway Elucidation

Tracing Glycolytic Flux via Fosfructose-2-13C (sodium)

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749). brainly.com While Fructose (B13574) 2,6-bisphosphate is a key regulator of this pathway, its carbon skeleton is analogous to Fructose 1,6-bisphosphate, a central intermediate in glycolysis. pnas.org By introducing Fosfructose-2-¹³C, where the label is on the second carbon, the progression of this specific carbon atom can be tracked through the lower stages of glycolysis.

The enzyme aldolase (B8822740) cleaves Fructose 1,6-bisphosphate into two three-carbon molecules: Dihydroxyacetone phosphate (B84403) (DHAP) and Glyceraldehyde 3-phosphate (GAP). khanacademy.org A ¹³C label at the C2 position of the fructose bisphosphate backbone would be retained in the C2 position of DHAP. Through the action of triose-phosphate isomerase, which equilibrates DHAP and GAP, this label would also appear at the C2 position of GAP.

The subsequent reactions of glycolysis would transfer this label downstream, ultimately resulting in the formation of pyruvate labeled at the C2 position ([2-¹³C]pyruvate) and, under anaerobic conditions, [2-¹³C]lactate. Detecting these specific labeled isotopologues via mass spectrometry or NMR spectroscopy confirms their origin from the tracer molecule.

| Metabolite | Expected ¹³C Position | Rationale |

|---|---|---|

| Fosfructose-2-¹³C | C2 | Starting Tracer |

| Dihydroxyacetone phosphate (DHAP) | C2 | Product of Aldolase Cleavage |

| Glyceraldehyde 3-phosphate (GAP) | C2 | Isomerization of Labeled DHAP |

| Pyruvate | C2 | Product of Lower Glycolysis |

| Lactate (B86563) | C2 | Reduction of Labeled Pyruvate |

The appearance of the ¹³C label in specific downstream metabolites serves as a direct measurement of carbon flow through the enzymatic steps of lower glycolysis. For instance, the detection of [2-¹³C]pyruvate demonstrates the collective activity of the enzymes from aldolase through pyruvate kinase. This method allows for the quantitative assessment of how carbon that has entered the glycolytic pathway post-phosphofructokinase-1 is routed towards pyruvate, providing a measure of the flux through the terminal phase of glycolysis.

Investigation of the Pentose (B10789219) Phosphate Pathway (PPP) Dynamics

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, providing NADPH for reductive biosynthesis and pentoses for nucleotide synthesis. nih.gov The PPP and glycolysis are interconnected, sharing intermediates such as Fructose 6-phosphate and Glyceraldehyde 3-phosphate (GAP). nih.gov

The non-oxidative branch of the PPP consists of a series of reversible reactions catalyzed by transketolase and transaldolase, which interconvert sugar phosphates of varying carbon lengths. biorxiv.org The [2-¹³C]GAP generated from the Fosfructose-2-¹³C tracer can enter this reversible network. For example, transketolase can transfer a two-carbon unit from a ketose to an aldose. The labeled GAP can react with Sedoheptulose 7-phosphate to produce labeled Ribose 5-phosphate and Xylulose 5-phosphate. The precise tracking of the ¹³C from GAP into these pentoses provides a direct measure of the flux through the non-oxidative PPP reactions that feed back into glycolysis. nih.gov

A primary output of the PPP is Ribose 5-phosphate, the precursor for the synthesis of nucleotides and nucleic acids. By tracing the ¹³C label from Fosfructose-2-¹³C into the ribose component of purine (B94841) and pyrimidine (B1678525) nucleotides, it is possible to quantify the contribution of lower glycolytic intermediates to this essential biosynthetic pool. researchgate.net This information is critical for understanding how cells allocate carbon resources between energy production (via glycolysis) and the synthesis of building blocks for growth and proliferation.

Analysis of the Tricarboxylic Acid (TCA) Cycle and Anaplerosis

The pyruvate generated from glycolysis is a key node in metabolism, primarily entering the tricarboxylic acid (TCA) cycle for complete oxidation and energy production. wikipedia.org The ¹³C label from [2-¹³C]pyruvate allows for detailed analysis of its fate within the mitochondria.

Upon entering the mitochondria, [2-¹³C]pyruvate can follow two main routes:

Pyruvate Dehydrogenase (PDH): This enzyme converts pyruvate to acetyl-CoA. In this reaction, the C1 carbon of pyruvate is lost as CO₂. Therefore, [2-¹³C]pyruvate becomes [1-¹³C]acetyl-CoA. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate (B86180), which will be labeled at the C5 position in the first turn of the TCA cycle.

Pyruvate Carboxylase (PC): This anaplerotic enzyme converts pyruvate directly to oxaloacetate, replenishing TCA cycle intermediates. nih.gov This reaction retains all three carbons of pyruvate, so [2-¹³C]pyruvate becomes [2-¹³C]oxaloacetate.

The distinct labeling patterns resulting from these two entry points allow for the quantification of their relative fluxes. nih.govresearchgate.net For example, the detection of M+1 isotopologues of four-carbon TCA intermediates like malate (B86768) and fumarate (B1241708) would be indicative of pyruvate carboxylase activity. biorxiv.org In contrast, the PDH pathway would initially produce M+2 labeled citrate, which after several turns of the cycle, can lead to more complex labeling patterns. researchgate.net Analysis of the mass isotopologue distribution in TCA cycle intermediates like citrate, succinate, and malate can thus dissect the entry points of carbon into the cycle and measure the rate of anaplerosis. nih.govmdpi.com

| Pathway | Entry Metabolite | Initial Labeled Product | Resulting ¹³C Position in Citrate |

|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | [1-¹³C]Acetyl-CoA | [5-¹³C]Citrate | C5 |

| Pyruvate Carboxylase (PC) | [2-¹³C]Oxaloacetate | [2-¹³C]Citrate | C2 |

This detailed analysis provides critical information on how cells balance the need for energy generation through the oxidative TCA cycle with the requirement for biosynthetic precursors supplied by anaplerotic reactions. scispace.com

Carbon Flow from Glycolysis to TCA Cycle

Tracing the flow of carbon from glycolysis to the tricarboxylic acid (TCA) cycle is fundamental to understanding cellular energy production. When cells are supplied with a ¹³C-labeled hexose (B10828440) like fructose, the label is incorporated into glycolytic intermediates and subsequently into pyruvate. Pyruvate then enters the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle.

By using techniques like mass spectrometry or NMR spectroscopy, the distribution of the ¹³C label in TCA cycle intermediates can be quantified. creative-proteomics.com For instance, studies using uniformly labeled [U-¹³C₆]-fructose have traced the labeled carbons into acetyl-CoA, which then combines with oxaloacetate to form citrate. nih.gov The subsequent labeling patterns in metabolites like glutamate (B1630785) (which is in equilibrium with the TCA cycle intermediate α-ketoglutarate) reveal the activity of the cycle. nih.govresearchgate.net Research in human adipocytes demonstrated that fructose-derived pyruvate predominantly enters the TCA cycle via pyruvate dehydrogenase (PDH) to form acetyl-CoA, contributing significantly to the total acetyl-CoA pool. nih.gov This type of analysis allows for the quantitative measurement of the flux from glycolysis into the TCA cycle, providing critical insights into how cells partition carbon for energy production versus biosynthesis.

Table 1: Fructose-Derived Contribution to Acetyl-CoA Pool in Adipocytes

| Fructose Concentration | Tracer-Labeled Acetyl-CoA (% of Total Pool) |

|---|---|

| 0.1 mM | ~15% |

| >2.5 mM | 35-40% |

This interactive table summarizes data showing a dose-dependent increase in the formation of [1,2-¹³C₂]-acetyl-CoA from labeled fructose in human adipocytes. nih.gov

Assessment of Anaplerotic and Cataplerotic Reactions

The TCA cycle is not a closed loop; it serves as a central hub for metabolism, with intermediates constantly being withdrawn for biosynthetic purposes (cataplerosis) and replenished (anaplerosis). researchgate.netyoutube.com ¹³C-labeled substrates are invaluable for studying the dynamics of these processes.

Anaplerosis, the replenishment of TCA cycle intermediates, can be assessed by tracking how ¹³C labels are incorporated into these molecules from sources other than acetyl-CoA. A primary anaplerotic reaction is the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase (PC). nih.gov When using [U-¹³C₆]-fructose, the formation of specific isotopologues of glutamate, such as M+4 glutamate, indicates the combination of labeled acetyl-CoA (from PDH) and labeled oxaloacetate (from PC). nih.gov Studies have utilized this method to show that in adipocytes, fructose is not a significant source for TCA cycle anaplerosis, as evidenced by a dose-dependent decrease in the M+4 glutamate fraction with increasing fructose concentrations. nih.gov This suggests that fructose-derived pyruvate is preferentially directed toward catabolic use (oxidation) rather than anabolic replenishment of the cycle. nih.gov

Cataplerotic reactions, such as the use of citrate for fatty acid synthesis or α-ketoglutarate for amino acid synthesis, can also be traced by monitoring the efflux of ¹³C-labeled intermediates from the TCA cycle into these biosynthetic pathways.

Table 2: Effect of Fructose Concentration on Anaplerotic Flux in Adipocytes

| Cell Type | Fructose Concentration | Change in PC Flux (M+1 Glutamate) | Change in Anaplerosis (M+4 Glutamate) |

|---|---|---|---|

| Differentiating Adipocytes | 5 mM | 1.4-fold decrease | Dose-dependent decrease |

| Differentiated Adipocytes | 5 mM | 3-fold decrease | Dose-dependent decrease |

Role in Gluconeogenesis and Glycogen (B147801) Metabolism Studies

Fosfructose-2-¹³C and related labeled fructoses are instrumental in dissecting the pathways of gluconeogenesis (the synthesis of new glucose) and glycogen metabolism. By administering ¹³C-labeled fructose, researchers can directly trace the conversion of fructose into glucose and its subsequent storage as glycogen. nih.govnih.gov

Furthermore, these tracer studies have revealed complex dynamics in glycogen metabolism. For instance, during fructose infusion, the simultaneous breakdown and synthesis of glycogen can occur. nih.gov Labeled fructose can be metabolized to gluconeogenic precursors which are then incorporated into hepatic glycogen via the indirect pathway. mdpi.com Comparing the ¹³C enrichment in plasma glucose versus liver glycogen provides insights into the relative contributions of fructose to these two pools. mdpi.com

Table 3: Contribution of ¹³C Fructose to Endogenous Glucose Production (EGP)

| Subject Group | ¹³C Glucose Synthesis (% of EGP) |

|---|---|

| Lean Healthy Subjects | 73.2% |

| Obese Non-diabetic Subjects | 62.6% |

| Obese NIDDM Patients | 52.8% |

This interactive table shows the percentage of endogenous glucose production derived from ingested ¹³C fructose in different study groups, indicating a high rate of gluconeogenesis from fructose. nih.gov

Exploration of Other Interconnected Carbohydrate Metabolic Networks

Central carbon metabolism consists of highly interconnected pathways, and ¹³C tracers help to map these connections. The metabolism of fructose is not limited to glycolysis and gluconeogenesis but also intersects with other key networks such as the pentose phosphate pathway (PPP), the hexosamine biosynthetic pathway (HBP), and lipid synthesis. nih.gov

The glycolytic intermediate fructose-6-phosphate (B1210287), which can be derived from labeled fructose, is a branch point metabolite. It can either continue down the glycolytic path or be shunted into the PPP or HBP. nih.gov The PPP is crucial for generating NADPH and precursors for nucleotide synthesis, while the HBP is involved in protein modification. nih.gov By analyzing the labeling patterns in the metabolites of these pathways, the relative flux of fructose-derived carbons into these different branches can be determined.

Additionally, the conversion of fructose to acetyl-CoA links carbohydrate metabolism directly to de novo fatty acid synthesis. nih.gov Tracer studies have confirmed that fructose robustly stimulates anabolic processes, including the synthesis of glutamate and fatty acids. nih.gov The augmented formation of ¹³C-labeled acetyl-CoA from labeled fructose directly correlates with its incorporation into newly synthesized fatty acids like palmitate, illustrating the role of fructose as a lipogenic substrate. nih.gov

Mechanistic Studies of Enzymatic Interactions

Allosteric Regulation Studies Involving Fosfructose-2-13C (sodium) and Related Analogs

Fructose-2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a rate-limiting enzyme in gluconeogenesis. The use of isotopically labeled analogs like Fosfructose-2-13C (sodium) in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the conformational changes that occur upon binding to the allosteric sites of these enzymes.

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) itself is subject to regulation. While it synthesizes the allosteric effector, its activity is controlled by phosphorylation, which in turn is regulated by hormonal signals. nih.gov The use of Fosfructose-2-13C (sodium) as a product analog could help in studying the feedback mechanisms that might regulate the kinase or phosphatase activity of this enzyme.

Table 1: Allosteric Regulation of Key Glycolytic and Gluconeogenic Enzymes by Fructose-2,6-bisphosphate

| Enzyme | Role in Metabolism | Effect of Fructose-2,6-bisphosphate |

| Phosphofructokinase-1 (PFK-1) | Glycolysis | Potent Allosteric Activator |

| Fructose-1,6-bisphosphatase (FBPase-1) | Gluconeogenesis | Allosteric Inhibitor |

Enzyme Kinetics and Substrate Specificity Using Labeled Substrates

Isotopically labeled substrates are invaluable in enzyme kinetics studies to trace the fate of atoms through a reaction and to determine kinetic parameters with high precision. While direct kinetic data using Fosfructose-2-13C (sodium) is not available, we can examine the kinetics of the enzymes it interacts with, such as PFK-1.

Kinetic studies on PFK-1 from various sources have been performed, revealing its complex regulatory behavior. For example, the PFK from the bovine filarial parasite Setaria cervi exhibits sigmoidal kinetics with respect to its substrate D-fructose-6-phosphate (F-6-P) in the presence of inhibitory concentrations of ATP. nih.gov The Hill coefficient values suggest positive cooperativity in substrate binding. nih.gov The use of a labeled substrate like Fosfructose-2-13C (sodium) in such studies could allow for more direct measurement of binding and turnover rates, especially when coupled with techniques like mass spectrometry or NMR.

A study on the phosphofructokinase from the extreme thermophile Thermus thermophilus showed that the binding of the substrate Fru-6-P is weakly cooperative, but this cooperativity is enhanced in the presence of the allosteric inhibitor phosphoenolpyruvate (B93156) (PEP). nih.gov

Table 2: Kinetic Parameters of Phosphofructokinase from Setaria cervi nih.gov

| Substrate/Inhibitor | Parameter | Value | Conditions |

| D-Fructose-6-Phosphate | Kₘ | 1.05 mM | - |

| ATP | Kₘ | 3 µM | - |

| ATP (inhibitory) | Hill Coefficient (n) | 1.8 | 1.0 mM ATP |

| ATP (inhibitory) | Hill Coefficient (n) | 1.7 | 0.33 mM ATP |

| D-Fructose-1,6-bisphosphate | Kᵢ | 0.18 µM | Competitive Inhibition |

| D-Fructose-1,6-bisphosphate | Hill Coefficient (n) | 2.0 | - |

| Phosphoenolpyruvate (PEP) | Kᵢ | 0.8 mM | Competitive Inhibition |

The synthesis of various 13C-substituted D-fructose phosphates has been demonstrated using enzymes of the glycolytic pathway, highlighting the feasibility of producing such labeled compounds for detailed enzymatic studies. nih.gov

Structural Biology Insights from Labeled Cofactors and Intermediates

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of enzyme structures and their complexes with substrates, products, and allosteric effectors. While structures with Fosfructose-2-13C (sodium) have not been reported, the structures of human phosphofructokinase-1 (PFKP) in complex with ATP-Mg²⁺ and ADP have been determined. nih.govrcsb.org These structures have revealed significant conformational changes upon nucleotide hydrolysis and have identified a unique tetramer interface crucial for enzyme catalysis and regulation. nih.gov

The binding of a labeled analog like Fosfructose-2-13C (sodium) could be studied using NMR spectroscopy to probe the structure and dynamics of the enzyme-ligand complex in solution. This would be particularly valuable for understanding the allosteric transitions that are often difficult to capture in a crystal lattice. For example, cryo-EM structures of the human liver isoform of PFK-1 (PFKL) have provided insights into the active R-state and inactive T-state conformations, revealing the mechanisms of allosteric inhibition by ATP. nih.govresearchgate.net

The structure of the bifunctional enzyme PFK-2/FBPase-2 from rat testis has also been elucidated, showing that the PFK-2 domains come together in a head-to-head fashion, while the FBPase-2 domains are more independent. nih.gov Modeling the binding of fructose-6-phosphate (B1210287) and ATP into the active sites of this structure provides a basis for understanding its catalytic mechanism. nih.gov The use of Fosfructose-2-13C (sodium) in NMR or crystallographic studies with this enzyme could further refine our understanding of substrate and product binding and the regulation of its dual activities.

Advanced Analytical Methodologies Utilized with Fosfructose 2 13c Sodium

Hyperpolarized 13C NMR Spectroscopy for Real-Time Metabolic Monitoring

Hyperpolarized 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a revolutionary imaging technique that enables the non-invasive, real-time measurement of metabolic processes in living organisms. escholarship.orgnih.gov This method overcomes the primary limitation of conventional 13C NMR—its low sensitivity—by dramatically enhancing the signal of 13C-labeled substrates. bmj.com

Dynamic Nuclear Polarization (DNP) is the core technology behind hyperpolarization. nih.gov The process involves transferring the very high spin polarization of electrons to the 13C nuclei of a tracer molecule like Fosfructose-2-13C (sodium). This is achieved under specific conditions:

The 13C-labeled substrate is mixed with a stable radical agent.

The mixture is frozen to very low temperatures (around 1.4 Kelvin) in a strong magnetic field.

Microwave irradiation is applied, which transfers the electron polarization to the 13C nuclei. jove.com

This process can increase the 13C NMR signal by more than 10,000-fold. bmj.comnih.gov After polarization, the frozen sample is rapidly dissolved in a hot, buffered solvent and is ready for injection and subsequent real-time spectroscopic analysis. youtube.com The choice of substrate is critical; molecules with long spin-lattice relaxation times (T1), such as those with quaternary carbons like the C2 position in fructose (B13574), are ideal as they retain their hyperpolarized state for a longer duration, allowing for the observation of their metabolic conversion. ismrm.orgacs.org

The immense signal boost from DNP allows researchers to monitor the metabolic fate of a hyperpolarized 13C-labeled substrate in real-time within living cells or in vivo. nih.gov Upon injection, sequential NMR spectra can be acquired every few seconds, tracking the conversion of the substrate into its downstream metabolic products. nih.gov

For example, studies using hyperpolarized [2-13C]-fructose, a related compound, have demonstrated its potential to probe the initial steps of glycolysis. ismrm.orgnih.gov The conversion of fructose to fructose-6-phosphate (B1210287) by hexokinase can be observed within seconds of injection. ismrm.org This provides a direct, non-invasive measurement of enzymatic activity and pathway flux. escholarship.org This methodology has been widely applied in cancer research, where altered metabolism, such as increased glycolysis (the Warburg effect), can be detected and monitored. nih.govnih.gov

| Time Post-Injection (seconds) | [2-13C]-Fructose Signal (Arbitrary Units) | [2-13C]-Fructose-6-Phosphate Signal (Arbitrary Units) |

|---|---|---|

| 5 | 9850 | 150 |

| 10 | 8500 | 450 |

| 15 | 7200 | 680 |

| 20 | 6100 | 820 |

| 25 | 5050 | 890 |

| 30 | 4100 | 910 |

High-Resolution Mass Spectrometry for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for metabolomics and isotopic tracing studies. nih.gov It enables the precise measurement of metabolite masses, which is essential for identifying compounds and quantifying the incorporation of stable isotopes from tracers like Fosfructose-2-13C (sodium). kuleuven.be

When cells metabolize Fosfructose-2-13C (sodium), the 13C label is incorporated into a variety of downstream metabolites. After extracting these metabolites from the cells, HRMS is used to determine their mass isotopomer distributions (MIDs). An MID refers to the relative abundance of all isotopic forms (isotopologues) of a given metabolite. For example, after metabolism of a 13C-labeled tracer, a metabolite like lactate (B86563) (which has 3 carbons) can exist in unlabeled form (M+0) or labeled with one (M+1), two (M+2), or three (M+3) 13C atoms.

The high resolving power of modern mass spectrometers, such as Orbitrap instruments, is critical for accurately measuring these MIDs. researchgate.netacs.org It allows for the separation of ions with very small mass differences, which is crucial for distinguishing 13C-labeled species from those containing other naturally abundant heavy isotopes or from other interfering compounds. nih.govresearchgate.net The quantitative MID data generated by HRMS serves as the primary experimental input for the computational modeling phase of 13C-MFA, allowing for the precise calculation of metabolic fluxes. kuleuven.be

GC-MS and LC-MS for Metabolite Fingerprinting and Isotopomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in metabolomics for the analysis of 13C-labeled compounds like Fosfructose-2-13C (sodium). These methods are employed for both metabolite fingerprinting, which provides a snapshot of a wide range of metabolites, and for detailed isotopomer analysis, which delineates the distribution of the 13C label within specific molecules.

In a typical workflow, cells or tissues are cultured with Fosfructose-2-13C (sodium). After a defined period, metabolites are extracted and prepared for analysis. For GC-MS, volatile derivatives of the metabolites are synthesized prior to injection. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each metabolite, and the presence of the 13C isotope results in a predictable mass shift in the fragments containing the labeled carbon.

LC-MS is particularly well-suited for the analysis of polar and non-volatile metabolites, such as sugar phosphates, often without the need for derivatization. nih.gov The liquid chromatograph separates metabolites based on their physicochemical properties, such as polarity. The eluent from the LC column is then introduced into the mass spectrometer. High-resolution mass spectrometers can accurately determine the mass of the intact metabolite and its isotopologues (molecules that differ only in their isotopic composition), allowing for the quantification of the 13C enrichment. nih.gov

Metabolite Fingerprinting: By analyzing the full scan mass spectra from a biological sample, a "fingerprint" of all detectable metabolites can be generated. When using Fosfructose-2-13C (sodium), this fingerprint will reveal which downstream metabolites have incorporated the 13C label, providing a qualitative overview of the metabolic pathways actively utilizing fructose-2-phosphate.

Isotopomer Analysis: This is a more quantitative approach that measures the relative abundance of different isotopologues of a particular metabolite. nih.gov For example, by analyzing the mass distribution of pyruvate (B1213749), it can be determined whether it was synthesized from the labeled fructose-2-phosphate. This information is critical for calculating metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com

Below are interactive data tables representing typical data obtained from GC-MS and LC-MS analyses in a study using Fosfructose-2-13C (sodium).

Table 1: Representative GC-MS Data for Key Metabolites after Incubation with Fosfructose-2-13C (sodium) This table illustrates the expected mass-to-charge ratios (m/z) for selected trimethylsilyl (B98337) (TMS) derivatized metabolites. The M+1 peak indicates the incorporation of one 13C atom from Fosfructose-2-13C.

| Metabolite (TMS Derivative) | Retention Time (min) | Key Fragment (m/z) | M+0 Abundance (%) | M+1 Abundance (%) |

|---|---|---|---|---|

| Pyruvate-2TMS | 8.2 | 174 | 65 | 35 |

| Lactate-2TMS | 9.1 | 117 | 70 | 30 |

| Citrate-4TMS | 15.4 | 273 | 50 | 50 |

Table 2: Representative LC-MS Data for Isotopic Enrichment in Glycolytic Intermediates This table shows the percentage of the metabolite pool that is labeled with 13C (M+1) as determined by LC-MS analysis. This data is crucial for metabolic flux analysis.

| Metabolite | Retention Time (min) | [M-H]- (m/z) | Isotopic Enrichment (M+1 %) |

|---|---|---|---|

| Fructose-1,6-bisphosphate | 4.5 | 339.0 | 95 |

| Dihydroxyacetone phosphate (B84403) | 3.2 | 169.0 | 92 |

| 3-Phosphoglycerate | 5.1 | 185.0 | 88 |

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Cycling Assessment

The principle of GC-C-IRMS involves the separation of metabolites by GC, followed by the combustion of each separated compound into simple gases, primarily CO2. thermofisher.com This CO2 then enters the IRMS, which precisely measures the ratio of 13CO2 to 12CO2. This ratio provides a measure of the 13C enrichment of the original metabolite.

By tracking the 13C enrichment in various end-products of metabolism, such as amino acids, fatty acids, and exhaled CO2, researchers can gain a comprehensive understanding of how the carbon from fructose-2-phosphate is distributed throughout the metabolic network. This is particularly useful for studying long-term metabolic adaptations and whole-body carbon cycling. For instance, by measuring the 13C enrichment in expired CO2, the rate of oxidation of the administered Fosfructose-2-13C can be determined.

The data obtained from IRMS studies can be used to model carbon flow through interconnected metabolic pathways, providing a macroscopic view of cellular metabolism that complements the more detailed insights from GC-MS and LC-MS-based isotopomer analysis.

Table 3: Representative GC-C-IRMS Data for Carbon Fate Assessment This table illustrates how the 13C enrichment in various metabolic pools, measured as delta over baseline (δ13C), can indicate the pathways through which the carbon from Fosfructose-2-13C is being cycled.

| Metabolic Pool | δ13C (‰) | Interpretation |

|---|---|---|

| Expired CO2 | +50.2 | Indicates significant oxidation of the fructose-2-phosphate backbone for energy production. |

| Plasma Glucose | +25.8 | Demonstrates the contribution of the labeled carbon to gluconeogenesis. |

| Palmitate (from lipids) | +15.4 | Shows the incorporation of carbon into de novo lipogenesis pathways. |

Experimental Model Systems in Fosfructose 2 13c Sodium Research

In Vitro Cellular Systems for Metabolic Profiling

In vitro cell culture models are fundamental tools for investigating the intracellular pathways of fructose (B13574) metabolism under tightly controlled environmental conditions. These systems allow for the direct assessment of how cells utilize Fosfructose-2-13C, free from the systemic influences present in whole organisms.

Immortalized Cell Lines in Defined Media

Immortalized cell lines offer a reproducible and scalable system for metabolic profiling. By culturing these cells in a defined medium containing Fosfructose-2-13C, researchers can trace the labeled carbon through various metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Studies in cancer cell lines have been particularly insightful. For example, research using 13C-labeled fructose in pancreatic cancer cells revealed that fructose is preferentially metabolized through the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This pathway is crucial for synthesizing the ribose necessary for nucleic acid production, thereby supporting rapid cell proliferation. nih.gov It was observed that the transketolase (TKT) enzyme, a key component of the non-oxidative PPP, showed increased expression in fructose-treated cells, and these cells metabolized 13C-labeled fructose at a significantly higher rate than labeled glucose to synthesize nucleic acids. nih.gov

In human adipocyte cell models, such as the Simpson-Golabi-Behmel syndrome (SGBS) cell line, tracers like [U-13C6]-d-fructose have been used to demonstrate that fructose robustly stimulates anabolic processes. nih.govnih.gov These studies show that fructose is a carbon source for both de novo fatty acid synthesis and glutamate (B1630785) production. nih.govresearchgate.net In differentiated adipocytes, excess fructose also leads to a dose-dependent release of lactate (B86563). nih.gov

The table below summarizes key findings from studies using immortalized cell lines to investigate the metabolism of 13C-labeled fructose.

| Cell Line | Cell Type | Key Metabolic Finding with 13C-Fructose | Primary Pathway Implicated |

|---|---|---|---|

| Pancreatic Cancer Cells (e.g., Panc-1) | Epithelial (Cancer) | Preferentially used for nucleic acid synthesis over glycolysis. nih.gov | Non-oxidative Pentose Phosphate Pathway nih.gov |

| SGBS Cells | Preadipocyte (Human) | Stimulates de novo fatty acid and glutamate synthesis. nih.govresearchgate.net | Tricarboxylic Acid (TCA) Cycle / Lipogenesis nih.gov |

| B-cells | Lymphocyte | Undergoes mitochondrial oxidation, but this is diminished in the presence of glucose. researchgate.net | TCA Cycle researchgate.net |

Primary Cell Cultures and Their Metabolic Responses

Primary cell cultures, which are isolated directly from tissues, retain many of the physiological characteristics of their tissue of origin, offering a more clinically relevant model than immortalized cell lines. However, they have a finite lifespan and can be more challenging to maintain.

Research utilizing primary hepatocytes isolated from Goto-Kakizaki rats, a model for type 2 diabetes, has employed D-[2-13C]fructose to investigate its conversion to glucose, lactate, and alanine. nih.govresearchgate.net These studies provide insights into the relative contributions of different enzymes, like fructokinase and hexokinase, to fructose phosphorylation and how disease states may alter fructose metabolism. nih.gov The findings from such models help to characterize the regulation of fructose metabolism in specific cell types and disease contexts. researchgate.net

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo organ perfusion systems bridge the gap between in vitro and in vivo research. In this setup, an intact organ is isolated and maintained in a viable state outside the body by perfusing it with a nutrient-rich, oxygenated solution. nih.gov This methodology allows for the study of organ-specific metabolism in a controlled environment, preserving the complex three-dimensional architecture and cell-cell interactions that are lost in cell culture. nih.govbohrium.com

The isolated perfused liver is a particularly relevant model for fructose metabolism studies, as the liver is the primary site of fructose clearance. nih.gov By introducing Fosfructose-2-13C into the perfusate, researchers can use 13C NMR spectroscopy to non-invasively monitor the metabolic fate of fructose in real-time. nih.govbohrium.com This technique can quantify flux through key hepatic pathways, such as glycogen (B147801) synthesis and gluconeogenesis. nih.gov For example, 13C-labeled substrates can be used to assess the effects of pharmacological agents on specific enzymes within these pathways. nih.gov Similarly, machine perfusion of human kidneys with 13C-labeled glucose has been used to characterize metabolism prior to transplantation, a technique directly applicable to fructose studies. nih.gov

In Vivo Animal Models for Systemic Metabolic Investigations

In vivo animal models are indispensable for understanding how fructose metabolism is integrated at the whole-organism level and regulated by systemic factors like hormones and inter-organ communication. nih.gov Isotope tracer studies in these models, using compounds like Fosfructose-2-13C, allow for the quantification of metabolic fluxes in specific tissues under physiological and pathological conditions. nih.gov

Rodent Models for Organ-Specific Metabolism

Rodents, particularly rats and mice, are the most commonly used animal models in metabolic research due to their well-characterized genetics, relatively short lifespan, and the availability of numerous disease models. nih.govmdpi.com High-fructose diets are frequently used in rodents to induce features of metabolic syndrome, providing a relevant context for mechanistic studies with isotopic tracers. nih.gov

Studies involving the administration of 13C-labeled fructose to rats have provided detailed information on organ-specific metabolism. For instance, research on hepatocytes from both normal and diabetic rats has helped to distinguish the metabolic pathways of different fructose isotopomers. nih.gov In vivo studies have also traced the metabolism of fructose within the brain, demonstrating its potential role in neuroinflammation. nih.gov Such rodent models are crucial for pre-clinical research into metabolic diseases. nih.gov

The following table summarizes findings from rodent models using 13C-labeled fructose.

| Rodent Model | Organ/Tissue of Focus | Metabolic Process Investigated | Key Finding |

|---|---|---|---|

| Goto-Kakizaki Rat | Liver (Hepatocytes) | Conversion of fructose to glucose, lactate, and alanine. nih.govresearchgate.net | Provided insights into the roles of fructokinase vs. hexokinase in a type 2 diabetes model. nih.gov |

| Sprague Dawley Rat | Brain (Neuroinflammation model) | Fructose uptake during neuroinflammation. nih.gov | Revealed an early metabolic response to inflammatory stimuli, suggesting a role for fructose metabolism in microglia. nih.gov |

| Wistar Rat | Liver | Effects of long-term fructose consumption on hepatic metabolism. isciii.es | Demonstrated that fructose concentration and exposure time significantly affect metabolic parameters related to non-alcoholic fatty liver disease. isciii.es |

Other Non-Human Mammalian Systems for Comparative Metabolic Studies

While rodent models are valuable, important metabolic differences exist between rodents and primates. nih.gov Non-human primates, such as the rhesus monkey, share a closer physiological and metabolic resemblance to humans, making them a crucial translational model. nih.govnih.gov

Studies have shown that feeding rhesus monkeys a high-fructose diet can rapidly induce insulin resistance and other features of metabolic syndrome, mirroring the disease progression in humans. nih.gov Although specific studies using Fosfructose-2-13C in these models are less common, the establishment of such primate models provides a powerful platform to investigate the pathogenesis of diet-induced metabolic diseases. nih.govnih.gov The use of stable isotope tracers in these animals could yield data that is more directly translatable to human physiology, particularly concerning lipoprotein metabolism and the development of comorbidities like dyslipidemia. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Multi-Omics Data for Systems-Level Understanding

A significant frontier in metabolic research is the integration of data from ¹³C tracer studies with other large-scale "omics" datasets, such as proteomics, transcriptomics, and genomics, to achieve a systems-level understanding of cellular function. nih.govnih.gov This approach moves beyond measuring metabolic flux in isolation to connecting metabolic shifts with changes in gene expression, protein abundance, and post-translational modifications.

By introducing Fosfructose-2-¹³C into a biological system, researchers can precisely trace the flux through glycolysis and related pathways. When this metabolic data is layered with other omics data, it becomes possible to build comprehensive network models that link enzymatic activity to the expression of the genes and proteins that govern them. researchgate.net For instance, a change in the processing of the ¹³C label from Fosfructose-2-¹³C could be correlated with the upregulation of specific transcripts (transcriptomics) or the increased abundance of key metabolic enzymes (proteomics).

Web-based platforms and computational tools like MetaboAnalyst are being developed to facilitate this integration, allowing researchers to map metabolomics data onto pathways and perform enrichment analysis in conjunction with gene and protein expression data. nih.gov This holistic view is critical for understanding how cells adapt to metabolic stress or how disease states, such as cancer, rewire their metabolic networks to support rapid growth. nih.gov The ultimate goal is to create predictive models of metabolism that can identify critical nodes in metabolic networks, which could serve as novel therapeutic targets. nih.gov

Table 1: Multi-Omics Data Integration in Metabolic Research

| Omics Field | Type of Data Generated | Potential Integration with Fosfructose-2-¹³C Tracing |

|---|---|---|

| Metabolomics | Quantitative data on the incorporation of ¹³C into downstream metabolites, revealing pathway activity and flux rates. | Core data stream for tracing metabolic flux. |

| Transcriptomics | Information on gene expression levels (mRNA) for metabolic enzymes and regulatory proteins. | Correlating changes in gene expression with observed metabolic flux changes. |

| Proteomics | Data on the abundance of proteins, including enzymes, transporters, and signaling molecules. | Linking enzyme levels to metabolic pathway capacity and regulation. |

| Genomics | Information on genetic variations (e.g., SNPs) that may influence metabolic function. | Identifying genetic predispositions for specific metabolic phenotypes. |

Development of Novel ¹³C Labeling Strategies and Positions

The utility of ¹³C-based metabolic flux analysis (¹³C-MFA) is highly dependent on the design of the isotopic tracer. nih.gov While uniformly labeled or singly labeled precursors like glucose are common, there is a growing interest in developing novel and more complex labeling strategies to probe specific enzymatic reactions and intersecting pathways with greater precision. nih.gov

Future research directions include the synthesis of Fosfructose-2-¹³C with the ¹³C isotope placed at different, specific carbon positions (site-specific labeling). nih.govd-nb.info The rationale is that different enzymatic reactions in central carbon metabolism result in unique rearrangements of the carbon skeleton. By strategically placing the ¹³C label on the fructose (B13574) backbone, researchers can design experiments to ask highly specific questions. For example, a label at the C1 position versus the C6 position of the fructose moiety could provide different information as the molecule is processed by aldolase (B8822740) and subsequent enzymes, helping to resolve fluxes through reversible reactions or parallel pathways. nih.gov

Furthermore, the development of new types of isotopic tags for carbohydrates is an active area of research. nih.gov These efforts aim to create chemically identical but isotopically distinct tags that allow for the multiplexed analysis of several samples simultaneously, improving throughput and quantitative accuracy. While often applied to glycans, these principles can be adapted for key regulatory molecules like Fosfructose-2-¹³C, enabling more complex experimental designs to compare metabolic states across different conditions or cell types in a single mass spectrometry run. nih.gov

Table 2: Potential Site-Specific ¹³C Labeling of Fructose-2,6-bisphosphate and Research Applications

| Labeled Position | Potential Research Question | Relevant Pathway/Enzyme |

|---|---|---|

| [2-¹³C]Fructose | Tracing the initial phosphorylation step and entry into glycolysis. | Hexokinase |

| [1-¹³C]Fructose | Resolving flux through the upper glycolytic pathway and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). | Aldolase, Transketolase |

| [6-¹³C]Fructose | Differentiating the fate of the top and bottom halves of the glucose/fructose molecule after cleavage. | Aldolase, Triosephosphate Isomerase |

| Uniformly Labeled | General tracing of carbon fate into various downstream biosynthetic pathways (e.g., lipids, amino acids). | Glycolysis, TCA Cycle, Biosynthesis |

Advancements in Quantitative Metabolic Imaging Techniques Utilizing Labeled Compounds

A major limitation of traditional metabolomics is that it requires the destruction of the sample (e.g., cell culture or tissue biopsy) to analyze its metabolite content. This provides only a static snapshot of metabolism. A key future direction is the use of non-invasive imaging techniques to visualize metabolic fluxes in real-time within living organisms. Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) using ¹³C-labeled compounds are powerful tools for this purpose. ethz.chucsf.edu

The development of hyperpolarization techniques has dramatically increased the sensitivity of ¹³C MRS by over 10,000-fold, making it possible to monitor the metabolic conversion of ¹³C-labeled substrates in vivo. ahajournals.org Hyperpolarized [1-¹³C]pyruvate, for example, is already being used in clinical studies to image its conversion to lactate (B86563), providing a readout of glycolytic activity in tumors. nih.govarxiv.org

Applying this technology to other labeled compounds, such as Fosfructose-2-¹³C or its precursors, holds immense promise. Research has already demonstrated the feasibility of using hyperpolarized [2-¹³C]fructose to investigate its metabolism in vivo. ismrm.org Such probes could allow for the direct, non-invasive imaging of phosphofructokinase activity and the regulation of the glycolytic pathway in diseases like cancer, diabetes, and cardiovascular conditions. ahajournals.orgnih.govnih.gov These advanced imaging methods can provide spatial maps of metabolic activity, distinguishing between metabolic phenotypes in tumors versus surrounding healthy tissue, and could be used to assess early response to therapy. nih.gov

Table 3: Comparison of Metabolic Analysis Techniques

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| LC-MS/GC-MS Metabolomics | Separation and mass analysis of metabolites from cell/tissue extracts. | High sensitivity and resolution; can measure hundreds of metabolites. | Destructive to sample; provides a static snapshot. |

| ¹³C NMR Spectroscopy | Measures ¹³C nuclei in extracts to determine positional labeling. | Provides detailed information on isotopic labeling patterns within a molecule. | Lower sensitivity than MS; requires larger sample amounts. |

| Hyperpolarized ¹³C MRS/MRI | Real-time detection of hyperpolarized ¹³C-labeled substrates and their metabolic products in vivo. ahajournals.orgnih.gov | Non-invasive; provides dynamic, real-time metabolic flux information from living systems. ahajournals.org | Signal is transient; limited to specific, injectable ¹³C probes; technically complex. |

Q & A

Q. What are the validated methods for synthesizing Fosfructose-2-13C (sodium) with high isotopic purity?

Synthesis typically involves enzymatic or chemical incorporation of ¹³C at the C2 position of fructose. Key steps include:

- Isotopic labeling : Use fructose-6-phosphate and ATP-dependent kinases in deuterated buffers to ensure minimal isotopic dilution .

- Purification : Ion-exchange chromatography (e.g., Dowex resin) to isolate the sodium salt form, followed by lyophilization.

- Validation : Confirm isotopic purity (>98%) via ¹³C-NMR or LC-MS, comparing peaks to unlabeled standards .

Q. How should Fosfructose-2-13C (sodium) be stored to maintain stability in metabolic studies?

- Store at –80°C in airtight, light-protected vials to prevent hydrolysis.

- Pre-aliquot working solutions to avoid freeze-thaw cycles, which degrade isotopic integrity .

- Regularly validate stability using mass spectrometry to detect isotopic drift .

Q. What analytical techniques are optimal for quantifying Fosfructose-2-13C (sodium) in biological matrices?

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with a triple quadrupole mass spectrometer in MRM mode (e.g., m/z 259→97 for ¹³C-labeled species).

- Isotope dilution : Spike samples with ¹³C₆-fructose as an internal standard to correct for matrix effects .

Advanced Research Questions

Q. How to design a tracer experiment using Fosfructose-2-13C (sodium) to study hepatic fructose metabolism?

- Dose calibration : Administer 0.5–1.0 mg/kg body weight via intraperitoneal injection in murine models, ensuring isotopic enrichment ≥5% in plasma .

- Sampling protocol : Collect blood/liver tissue at 5, 15, and 30-minute intervals. Quench metabolism immediately with liquid nitrogen to preserve isotopomer distribution .

- Data normalization : Express ¹³C enrichment relative to baseline (pre-dose) levels to account for natural isotopic abundance .

Q. How to resolve contradictions in isotopic enrichment data caused by metabolic cross-talk (e.g., gluconeogenesis vs. glycolysis)?

- Compartmental modeling : Use software like INCA or Isotopomer Network Compartmental Analysis to differentiate pathways.

- Control experiments : Compare results with parallel studies using ¹³C-glucose to isolate fructose-specific metabolic fluxes .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance across biological replicates .

Q. What strategies mitigate isotopic interference when Fosfructose-2-13C (sodium) is used in complex microbial co-cultures?

- Microbial profiling : Perform 16S rRNA sequencing to identify species capable of metabolizing ¹³C-fructose.

- Isotope tracing : Combine with RNA-SIP (stable isotope probing) to link metabolic activity to specific taxa .

- Negative controls : Use unlabeled fructose in parallel to distinguish background ¹³C incorporation .

Methodological Best Practices

Q. How to validate the absence of isotopic scrambling in Fosfructose-2-13C (sodium) during long-term cell culture experiments?

- Time-course MS analysis : Monitor ¹³C distribution in intracellular metabolites (e.g., lactate, citrate) at 24-hour intervals.

- Enzymatic inhibition : Treat cultures with glycolysis/gluconeogenesis inhibitors (e.g., 2-DG) to identify non-specific labeling .

Q. What computational tools are recommended for integrating Fosfructose-2-13C (sodium) data into genome-scale metabolic models (GEMs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.